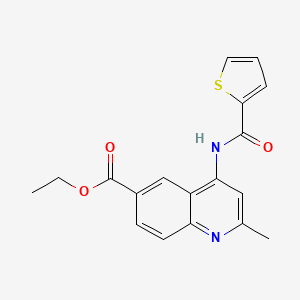

Ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate

Description

Ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their broad range of biological activities and pharmaceutical applications

Properties

IUPAC Name |

ethyl 2-methyl-4-(thiophene-2-carbonylamino)quinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-3-23-18(22)12-6-7-14-13(10-12)15(9-11(2)19-14)20-17(21)16-5-4-8-24-16/h4-10H,3H2,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTSIAQPLHQAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate typically involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid. This reaction forms ethyl 2-methyl-4-phenyl-3-quinoline carboxylate, which is then further modified to introduce the thienylcarbonylamino group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Quinoline derivatives, including ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate, have shown significant antimicrobial activity against a range of pathogens. Research indicates that this compound exhibits effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anticancer Activity

This compound has demonstrated promising anticancer properties in various in vitro studies. For example, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action includes:

- Induction of Apoptosis : this compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with cyclin-dependent kinases (CDKs), halting the progression of the cell cycle.

In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is crucial for potential therapeutic applications in inflammatory diseases.

Industrial Applications

1. Pharmaceutical Development

Due to its diverse biological activities, this compound serves as a valuable building block for synthesizing more complex quinoline derivatives that may have enhanced pharmacological properties. Its derivatives are being explored for their potential use in drug development targeting infections, cancer, and inflammatory diseases.

2. Material Science

The unique electronic and luminescent properties of quinoline derivatives make them suitable candidates for developing advanced materials in electronics and photonics. The incorporation of this compound into polymer matrices can enhance the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Efficacy Study : A study demonstrated the effectiveness of this compound against various bacterial strains, highlighting its potential as an alternative to conventional antibiotics.

- Cancer Cell Line Research : Research involving MCF-7 cells showed that treatment with this compound led to significant apoptosis induction, suggesting its potential as an anticancer agent.

- Inflammatory Response Modulation : Another study focused on the anti-inflammatory effects, where the compound reduced cytokine levels in stimulated macrophages, indicating its therapeutic potential in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-methyl-4-phenyl-3-quinoline carboxylate

- 2-(4-Bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline

- 4-[2-(Diethylamino) ethylamino] quinolin-7-ol

Uniqueness

Ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate is unique due to the presence of the thienylcarbonylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biological interactions and developing new materials with tailored properties .

Biological Activity

Ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a thienylcarbonylamino group and an ethyl carboxylate moiety. Its chemical formula is .

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating potent activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism, common pathways for quinoline derivatives .

Anticancer Activity

This compound has shown promising anticancer effects in vitro. Studies conducted on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealed that the compound induces apoptosis and inhibits cell proliferation.

Key Findings:

- IC50 Values :

- MCF-7: 15 μM

- A549: 20 μM

The compound activates caspase pathways, leading to programmed cell death. Flow cytometry analysis confirmed an increase in the sub-G1 population, indicative of apoptosis .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been evaluated in models of inflammation, such as the carrageenan-induced paw edema test in rodents.

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound (10 mg/kg) | 45 |

| Compound (20 mg/kg) | 65 |

The anti-inflammatory mechanism may involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, as well as modulation of NF-kB signaling pathways .

Case Studies

- Case Study on Antimicrobial Efficacy : A comparative study evaluated the effectiveness of this compound against standard antibiotics. The results indicated that the compound exhibited superior activity against resistant strains of bacteria compared to conventional treatments.

- Cancer Cell Line Study : A research group investigated the effects of this compound on metastatic breast cancer cells. The study demonstrated that treatment with the compound significantly reduced migration and invasion capabilities of these cells, suggesting potential for therapeutic application in metastasis prevention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.